Dihydroeponemycin
Overview
Description
Dihydroeponemycin is an analogue of the natural product eponemycin, known for its antitumor and antiangiogenic properties. This compound selectively targets the 20S proteasome, a critical component in the degradation of ubiquitinated proteins, making it a promising candidate for cancer therapy .
Mechanism of Action
Target of Action
Dihydroeponemycin, an analogue of the antitumor and antiangiogenic natural product eponemycin, selectively targets the 20S proteasome . It covalently modifies a subset of catalytic proteasomal subunits, binding preferentially to the IFN-γ-inducible subunits LMP2 and LMP7 . The proteasome plays a central role in the degradation of key regulatory proteins such as cyclins, cyclin-dependent kinase inhibitors, and anaphase-inhibitory proteins .
Mode of Action
This compound interacts with its targets by covalently modifying a subset of catalytic proteasomal subunits . It binds preferentially to the IFN-γ-inducible subunits LMP2 and LMP7 . Moreover, the three major peptidolytic activities of the proteasome are inhibited by this compound at different rates .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the proteasome-mediated degradation pathway . This pathway is crucial for a variety of intracellular processes, such as antigen processing, nuclear factor κB activation, and cell cycle progression . By inhibiting the proteasome, this compound disrupts these processes.
Pharmacokinetics
Its ability to covalently modify proteasomal subunits suggests that it may have good bioavailability and can effectively reach its intracellular targets .
Result of Action
The inhibition of the proteasome by this compound results in a spindle-like cellular morphological change and apoptosis . This is due to the disruption of the degradation of key regulatory proteins, which can lead to cell cycle arrest and ultimately cell death .
Action Environment
Biochemical Analysis
Biochemical Properties
Dihydroeponemycin interacts with the immunoproteasome subunits LMP2 and LMP7, as well as the constitutive proteasome subunit X . It covalently modifies the catalytic threonine residues of these subunits . This interaction inhibits the three major peptidolytic activities of the proteasome .
Cellular Effects
This compound has been observed to induce a spindle-like cellular morphological change and apoptosis . It has also been found to inhibit proteasome function, which can lead to the accumulation of proteins and cause cell death .
Molecular Mechanism
This compound exerts its effects at the molecular level by covalently modifying a subset of catalytic proteasomal subunits . This modification inhibits the proteasome’s peptidolytic activities, thereby disrupting protein degradation within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydroeponemycin can be synthesized through a multi-step process involving the preparation of intermediate compounds such as hydroxymethyl-substituted enones. The synthesis typically involves the use of reagents like sodium hydroxide and various organic solvents under controlled temperature and pressure conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Dihydroeponemycin undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products: The major products formed from these reactions include modified proteasomal subunits, which are crucial for the compound’s biological activity .
Scientific Research Applications
Dihydroeponemycin has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Uniqueness: this compound is unique in its selective targeting of the 20S proteasome and its ability to covalently modify specific proteasomal subunits, making it a valuable tool for studying proteasome function and developing targeted cancer therapies .
Properties
IUPAC Name |
N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-6-methylheptanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N2O6/c1-13(2)7-5-6-8-17(25)21-16(10-23)19(27)22-15(9-14(3)4)18(26)20(11-24)12-28-20/h13-16,23-24H,5-12H2,1-4H3,(H,21,25)(H,22,27)/t15-,16-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDBVFIQSSOIDB-TWOQFEAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)C1(CO1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)[C@]1(CO1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435518 | |
Record name | Dihydroeponemycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126463-64-7, 2499-33-4 | |
Record name | Dihydroeponemycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | dihydroeponemycin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Dihydroeponemycin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Dihydroeponemycin?
A: this compound exerts its antitumor and antiangiogenic effects primarily by inhibiting the 20S proteasome. [, , ]. It achieves this by covalently modifying specific catalytic proteasomal subunits, exhibiting a preference for the IFN-gamma-inducible subunits LMP2 and LMP7. []. This binding event disrupts the proteasome's ability to degrade key regulatory proteins, ultimately leading to cell cycle arrest and apoptosis. [].
Q2: How does this compound's interaction with the proteasome differ from that of humans?
A: Research suggests that the E3 subunit of the Plasmodium falciparum proteasome, a target in malaria treatment, possesses structural differences compared to its human counterpart. []. In silico docking studies indicate that this compound demonstrates a stronger binding affinity for the Plasmodium falciparum E3 subunit (-3.8) compared to the human E2 subunit (-4.1), suggesting a potential for selective targeting. [].
Q3: What are the structural features of this compound?
A: this compound is a modified peptide containing an epoxyketone group. [, ]. While its exact molecular formula and weight might vary slightly depending on the specific derivative, research points to the importance of the epoxyketone moiety for its biological activity. [, ]. The stereochemistry of the epoxide ring has also been determined to be crucial for its activity. [].
Q4: Have any computational studies been conducted to understand the interaction of this compound with its target?
A: Yes, molecular docking studies employing AUTODOCK VINA PYRX software have been used to model the interaction between this compound and both the E3 and E2 subunits of the proteasome. []. These simulations provide insights into the binding affinity and potential interactions at the molecular level, aiding in understanding the compound's mechanism of action. Theoretical studies have also been conducted to elucidate the inhibition mechanism of this compound on the human 20S proteasome. [, ].
Q5: Is there evidence that this compound affects gene expression in treated cells?
A: Studies on glioma cells treated with this compound and a fraction containing related epoxyketone compounds from Streptomyces sp. BRA-346 showed an upregulation of genes linked to the ER-stress response. []. This finding, coupled with the observed accumulation of ubiquitinated proteins, suggests that this compound treatment indeed triggers proteasome inhibition. [].
Q6: What is the significance of the Streptomyces sp. BRA-346 in this compound research?
A: Streptomyces sp. BRA-346, a marine bacterium, has emerged as a promising source of this compound and its structural analogs. [, ]. Research indicates that this strain not only produces this compound but also a mixture of related epoxyketone peptides that exhibit potent antiglioma activity by inhibiting the proteasome. []. Further investigation into the biosynthetic gene cluster responsible for this compound production in this strain could pave the way for generating novel derivatives with enhanced activity and selectivity. [].
Q7: What is the potential of this compound in malaria treatment?
A: In silico studies have shown that this compound can inhibit the Ubiquitin Proteasome System (UPS) of Plasmodium falciparum, the parasite responsible for malaria. []. This inhibition is significant as the UPS is crucial for the parasite's survival. Further research is needed to explore its efficacy in vivo and determine its potential as an antimalarial drug.
Q8: Are there other natural sources of this compound?
A: While Streptomyces sp. BRA-346 is a significant source, research points to Streptomyces hygroscopicus as another organism capable of producing this compound and related compounds. [, ]. This suggests that exploring diverse microbial sources could yield novel analogs with improved pharmacological properties.
Q9: What are the limitations of current this compound research?
A: Despite its potential, this compound research faces challenges, particularly in scaling up production from Streptomyces sp. BRA-346. []. Low yields and inconsistencies in production under laboratory conditions have hampered large-scale isolation and further studies. []. Addressing these limitations is crucial for advancing this compound as a viable therapeutic option.
Q10: What are the future directions for this compound research?
A: Future research should focus on optimizing production strategies to obtain sufficient quantities of this compound and its analogs for extensive preclinical and clinical evaluation. []. Investigating structure-activity relationships through targeted modifications of the this compound scaffold could lead to the development of more potent and selective proteasome inhibitors. []. Furthermore, exploring its therapeutic potential beyond cancer and malaria, particularly in diseases linked to proteasome dysfunction, holds promise for expanding its clinical applications.
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